4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
Description
Properties
CAS No. |
902503-32-6 |
|---|---|
Molecular Formula |
C16H13Cl2N3O2S |
Molecular Weight |
382.26 |
IUPAC Name |
4-(3,5-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-11-12(7-14(13)23-2)20-16(24)21-15(11)19-10-4-8(17)3-9(18)5-10/h3-7H,1-2H3,(H2,19,20,21,24) |
InChI Key |
SWGNFNPTXZODJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=CC(=C3)Cl)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of quinazoline derivatives often involves the reaction of appropriate anilines with isothiocyanates or related compounds. For the specific compound , methods typically include:
- Formation of the Quinazoline Core : Starting from 2-amino-4-methoxy-6,7-dimethoxyquinazoline.
- Thionation : The introduction of the thione group can be achieved through treatment with phosphorus pentasulfide or other sulfurizing agents.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A derivative with a similar structure demonstrated IC50 values in the low micromolar range against glioblastoma cells, indicating potent antitumor activity .
Antimycobacterial Activity
Quinazolines have been evaluated for their activity against mycobacterial strains. Research indicates that modifications in the quinazoline structure can enhance antimycobacterial properties.
- Findings : Compounds with thione functionalities exhibited promising activity against Mycobacterium tuberculosis, suggesting that this compound could possess similar effects .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives are well-documented. Studies have shown that certain modifications can lead to compounds with reduced gastrointestinal toxicity while maintaining efficacy.
- Experimental Results : In tests involving carrageenan-induced paw edema in rats, related quinazoline compounds showed significant reductions in inflammation compared to standard treatments like indomethacin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key factors influencing activity include:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) has been associated with increased potency.
- Thione vs. Thioxo Groups : Conversion from oxo to thioxo generally enhances antimycobacterial activity .
Toxicity Profile
While investigating biological activities, it is essential to assess toxicity. Preliminary studies indicate that some derivatives may exhibit moderate toxicity profiles.
| Compound | Toxicity (LD50) | Observations |
|---|---|---|
| 4-Dichlorophenyl derivative | >1000 mg/kg | Low acute toxicity in rodent models |
| Similar quinazoline | 500 mg/kg | Moderate toxicity; further evaluation required |
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of quinazoline compounds were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the quinazoline scaffold could enhance potency against CDK4, making it a promising candidate for further development .
Antihypertensive Effects
| Compound Name | Binding Affinity (Ki, nM) | Selectivity Ratio (α1/α2) |
|---|---|---|
| Compound A | 10 | >10,000 |
| Compound B | 15 | >8,000 |
| 4-Dichloroquinazoline | 12 | >12,000 |
Antimicrobial Properties
A recent investigation into the antimicrobial efficacy of quinazoline derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication .
Synthesis and Structure-Activity Relationship (SAR)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thione group acts as a soft nucleophile, enabling reactions with alkyl halides and other electrophiles:
Mechanistic Insight :
-
Alkylation occurs preferentially at the sulfur atom due to its high electron density .
-
Nitration under strongly acidic conditions targets the electron-rich quinazoline ring but competes with potential decomposition of methoxy groups .
Oxidation and Reduction Pathways
The thione group undergoes redox transformations:
Experimental Data :
-
Oxidation with 30% H₂O₂ at 60°C for 4 hr yields 85% sulfonic acid derivative.
-
Thiol derivatives exhibit enhanced binding to cysteine-rich enzymes .
Cyclization and Ring-Modification Reactions
The compound participates in heterocycle formation:
Case Study :
Treatment with hydrazine followed by carbon disulfide generates fused triazoloquinazoline systems (Fig. 1A) . This reaction proceeds via intermediate hydrazine attack at C4, followed by cyclization with CS₂ (yield: 72-78%).
Interaction with Amines and Nucleophiles
The dichlorophenyl group facilitates coupling reactions:
Example :
Reaction with 3-aminopyridine in DMSO at 120°C replaces the 3,5-dichlorophenyl group, forming 4-(pyridin-3-ylamino) derivatives .
Comparative Reactivity with Analogous Compounds
Key differences in reactivity compared to structurally related molecules:
Synthetic Limitations and Side Reactions
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The patent literature highlights two structurally distinct compounds used in combination with 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione:
4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide
(Z)-4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide
Key Structural Differences:
| Feature | This compound | Isoxazole-Benzamide Derivatives (Patent Compounds) |
|---|---|---|
| Core Structure | Quinazoline-thione backbone | Isoxazole ring fused to benzamide |
| Substituents | 3,5-Dichlorophenylamino, 6,7-dimethoxy | 3,5-Dichlorophenyl, trifluoromethyl, and benzamide-linked groups (e.g., trifluoroethylamino or methoxyiminomethyl) |
| Functional Groups | Thione (-C=S), methoxy (-OCH₃) | Trifluoromethyl (-CF₃), carboxamide (-CONH-), oxime ether (-N-OCH₃) |
| Molecular Weight | Not specified in evidence | Not specified in evidence |
Functional Implications:
- Core Structure : The quinazoline-thione scaffold may influence binding to enzymatic targets (e.g., kinases or microbial enzymes) due to its planar aromatic system and sulfur atom, which can participate in hydrogen bonding or hydrophobic interactions. In contrast, the isoxazole-benzamide derivatives leverage the isoxazole ring’s rigidity and electron-withdrawing trifluoromethyl group, commonly associated with enhanced agrochemical activity .
- Substituents : Both classes share the 3,5-dichlorophenyl group, suggesting its importance in target recognition, possibly through halogen bonding or steric effects. The dimethoxy groups in the quinazoline derivative could improve solubility, whereas the trifluoromethyl and benzamide groups in the patent compounds may enhance metabolic stability and membrane permeability.
- Applications : The quinazoline-thione is cited in pesticidal formulations, though its specific role (e.g., primary active ingredient or synergist) is unclear. The isoxazole-benzamide derivatives are explicitly labeled as insecticides, miticides, or bactericides, indicating broader agrochemical utility .
Research Findings and Limitations
Available Data:
- The patent evidence provides structural and compositional information but lacks quantitative data (e.g., IC₅₀, LD₅₀, or field trial results).
- The 3,5-dichlorophenyl group is a common motif in both classes, implying its significance in bioactivity.
Knowledge Gaps:
- Direct comparisons of efficacy, toxicity, or pharmacokinetics between the quinazoline-thione and isoxazole-benzamide derivatives are absent.
- The mechanistic role of the thione group versus the benzamide/trifluoromethyl groups remains speculative without experimental validation.
Q & A
(Basic) What are the critical steps in synthesizing 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione to ensure high purity?
The synthesis requires multi-step organic reactions, including nucleophilic substitution and cyclization. Key parameters include:
- Temperature control : Maintain precise ranges (e.g., 60–80°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (chloroform/petroleum ether) is essential to isolate the pure compound .
(Advanced) How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to measure plasma concentrations and tissue distribution.
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may explain discrepancies.
- Dose-response alignment : Redesign in vivo experiments with pharmacokinetic-adjusted dosing regimens .
(Basic) What structural features contribute to the compound’s biological activity?
- Quinazoline core : Provides a planar structure for enzyme binding (e.g., kinase inhibition).
- 3,5-Dichlorophenyl group : Enhances lipophilicity and target affinity via halogen bonding.
- Thione moiety : Acts as a hydrogen-bond acceptor, critical for interacting with catalytic residues in biological targets .
(Advanced) What experimental designs are optimal for studying its environmental fate and ecological risks?
Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic transformations : Simulate hydrolysis/photolysis under varying pH and UV conditions.
- Biotic degradation : Use soil microcosms with LC-MS to track metabolite formation.
- Trophic transfer studies : Measure bioaccumulation in model organisms (e.g., Daphnia) .
(Basic) Which analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).
- HPLC-MS : Verify molecular weight (C₁₇H₁₄Cl₂N₄O₂S, [M+H]⁺ = 411.02) and purity (>95%).
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks .
(Advanced) How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?
- Substituent variation : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the 3,5-dichlorophenyl position.
- Activity testing : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
(Basic) What biological targets are hypothesized for this compound?
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket.
- Antioxidant enzymes : Interaction with glutathione peroxidase or catalase, measured via DPPH radical scavenging assays.
- Microtubule disruption : Assess via tubulin polymerization inhibition in cancer cell lines .
(Advanced) How to address variability in reported IC₅₀ values across studies?
- Standardization : Use reference inhibitors (e.g., Erlotinib for EGFR) and uniform assay conditions (pH 7.4, 37°C).
- Cell line authentication : Ensure STR profiling to avoid cross-contamination.
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) .
(Basic) What methodologies quantify antioxidant activity in cellular models?
- ROS detection : Use DCFH-DA fluorescence in H₂O₂-stressed HepG2 cells.
- GSH/GSSG ratio : Measure via Ellman’s assay in lysates.
- Enzymatic assays : Superoxide dismutase (SOD) activity using nitroblue tetrazolium .
(Advanced) How to evaluate the compound’s potential for inducing drug resistance in microbial or cancer models?
- Serial passage assays : Expose pathogens (e.g., S. aureus) or cancer cells (e.g., MCF-7) to sublethal doses over 20 generations.
- Genomic sequencing : Identify mutations via whole-genome sequencing (Illumina NovaSeq).
- Efflux pump inhibition : Co-administer with verapamil (P-gp inhibitor) to assess resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
